diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate (CAS 892278-36-3) is a 1,2,3-triazole derivative featuring a 1,4,5-trisubstituted structure. The triazole core is substituted at the 1-position with a 2-[(anilinocarbonyl)amino]-2-oxoethyl group and at the 4,5-positions with diethyl ester functionalities. This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide precursors and diethyl acetylenedicarboxylate under optimized conditions .
Properties
IUPAC Name |
diethyl 1-[2-oxo-2-(phenylcarbamoylamino)ethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6/c1-3-27-15(24)13-14(16(25)28-4-2)22(21-20-13)10-12(23)19-17(26)18-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,18,19,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJOFUZIJGGSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced through a coupling reaction with aniline and a suitable carbonyl-containing reagent.
Esterification: The final step involves the esterification of the triazole derivative with diethyl oxalate to form the diethyl ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Regioselective Reduction of Ester Groups
Sodium borohydride (NaBH₄) in methanol/THF selectively reduces the C(5) ester group of this compound while leaving the C(4) ester intact . This regioselectivity is attributed to electronic and steric factors influencing the accessibility of the ester carbonyl groups. For example:
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Substrate : Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a )
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Conditions : NaBH₄ (2 equiv), MeOH/THF (1:1), 3 min at 25°C
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Product : Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a )
Prolonged reaction times or excess NaBH₄ leads to further reduction of the C(4) ester, forming methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate (3a ) .
Table 1: Reduction Reactions of Triazole Diesters
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 1a (R = Ph) | NaBH₄, MeOH/THF, 3 min | 2a (C(5) ester reduced) | 71.4% |
| 1c (R = OEt) | NaBH₄, MeOH/THF, 30 min | Partial C(5) ester reduction | <50% |
Chemoselective Ketone Reduction
The N(1)-linked ketone in derivatives of this compound is preferentially reduced over ester groups under mild conditions :
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Substrate : Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a )
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Reagent : NaBH₄ (1 equiv)
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Product : Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (2a )
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Outcome : Ketone-to-alcohol conversion without ester reduction .
Stability and Functional Group Reactivity
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Ester Hydrolysis : The diethyl ester groups are susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
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Amide Stability : The anilinocarbonylamide group resists reduction under NaBH₄ conditions but may undergo hydrolysis in strong acids/bases.
Key Mechanistic Insights
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Electronic Effects : Electron-withdrawing substituents on the triazole ring increase the reactivity of adjacent ester groups .
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Steric Hindrance : Bulky N(1) substituents slow C(4) ester reduction .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in modular synthesis workflows .
Scientific Research Applications
Chemical Properties and Structure
Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate belongs to the class of triazole derivatives. Its structure includes:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Anilinocarbonyl Group : Enhances chemical reactivity and potential biological activity.
- Diethyl Ester Functionalities : Contributes to solubility and bioavailability.
This unique combination of functional groups allows for diverse chemical reactivity and interaction with biological targets.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
The compound has been extensively studied for its biological activities:
- Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.
- Antifungal Properties : Demonstrated effectiveness in inhibiting fungal growth.
- Anticancer Potential : Preliminary studies indicate its ability to induce apoptosis in cancer cells.
Research indicates that the presence of the anilinocarbonyl group may enhance its binding affinity to specific biological targets, making it a promising candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for potential therapeutic applications. Its unique structural features suggest it could lead to the development of novel drugs targeting various diseases.
A study highlighted its mechanism of action involving interaction with enzymes or receptors that regulate critical biological pathways . The compound's ability to modulate these pathways could pave the way for new treatments in oncology and infectious diseases.
Industrial Applications
The compound is also being explored for industrial applications:
Mechanism of Action
The mechanism of action of diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Activity
- Antibacterial Activity : The oxazoline-methyl analogue exhibited moderate activity against Staphylococcus aureus and Escherichia coli, likely due to the oxazoline ring’s ability to disrupt bacterial membranes .
- Enzyme Inhibition : Benzyl-substituted triazole diesters showed strong xanthine oxidase inhibition (IC50: 0.71 µM), with electron-withdrawing groups (e.g., bromo, chloro) enhancing activity .
Physicochemical Properties
- Solubility : Fluorophenyl and chlorophenyl derivatives (e.g., CAS 1610376-99-2, CAS 478259-76-6) are sparingly soluble in water but soluble in DMSO, making them suitable for in vitro assays .
- Spectral Data :
Regioselective Reactivity
The ketone group in dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a) undergoes selective reduction with NaBH4, while ester groups remain intact under controlled conditions. This contrasts with imidazole diesters, where ester reduction is negligible .
Biological Activity
Diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate (CAS Number: 892278-36-3) is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound's unique structure incorporates an anilinocarbonyl group and two carboxylate esters, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and related research findings.
Structural Characteristics
The molecular formula of this compound is C17H19N5O6 with a molecular weight of 389.36 g/mol. The presence of the triazole ring and functional groups enhances its chemical reactivity and potential biological activity .
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Studies have shown that related triazole compounds can induce apoptosis in cancer cells by disrupting DNA synthesis pathways .
A comparative analysis of various triazole derivatives demonstrated that modifications at specific positions can enhance their anticancer efficacy. For instance, compounds with similar structural features to this compound have shown IC50 values in the low micromolar range against different cancer cell lines (e.g., MCF-7 and HCT-116) indicating promising anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have been recognized for their antimicrobial effects. Studies have reported that certain triazoles exhibit activity against Gram-positive and Gram-negative bacteria. This compound's structural characteristics may contribute to its potential as an antimicrobial agent .
Study on Anticancer Properties
A study focusing on triazole derivatives synthesized various compounds and evaluated their anticancer activities. Among these compounds, those bearing similar functional groups to this compound exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 and HepG2. The best-performing compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of several triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed substantial inhibitory effects on bacterial growth. The presence of the anilinocarbonyl group in this compound could enhance its interaction with microbial targets .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Diethyl 1-{2-[anilinocarbonyl]amino}-1H-1,2,3-triazole-4,5-dicarboxylate | Triazole ring with anilinocarbonyl group | Anticancer and antimicrobial | Dual carboxylic acid functionalities |
| Dimethyl 1-(phenyl)-1H-1,2,3-triazole | Simple phenyl substitution | Antimicrobial | Lacks additional functional groups |
| Dimethyl 1-(benzoyl)-1H-1,2,3-triazole | Benzoyl group enhances lipophilicity | Anti-inflammatory effects | Increased solubility due to benzoyl |
Q & A
Q. What are the optimal synthetic routes for preparing diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate?
Methodological Answer: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or solvent-free 1,3-dipolar cycloaddition. Key steps include:
- Azide-Alkyne Reaction : Reacting a functionalized azide (e.g., 2-azido-N-(2-azido-acetylamino-phenyl)acetamide) with diethyl acetylenedicarboxylate under reflux in dry acetone (16–24 hours) .
- Solvent-Free Conditions : For improved regioselectivity, mix azides (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) with diethyl but-2-ynedioate under thermal conditions (60–80°C, 12–18 hours) .
- Yield Optimization : Purify via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexanes), achieving yields of 63–79% .
Q. How can spectroscopic methods confirm the structure of this triazole derivative?
Methodological Answer:
- IR Spectroscopy : Identify ester carbonyls (C=O) at ~1730–1740 cm⁻¹, amide NH stretches at ~3279 cm⁻¹, and triazole C=N at ~1618 cm⁻¹ .
- <sup>1</sup>H NMR : Look for ester OCH2CH3 signals as quartets (δ 1.24–1.33 ppm for ethyl) or singlets (δ 3.8–4.0 ppm for methyl). Aromatic protons appear at δ 7.4–8.2 ppm, while NH protons resonate at δ ~10.8 ppm .
- <sup>13</sup>C NMR : Ester carbonyls appear at δ 168–170 ppm; triazole carbons at δ 140–160 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 705 for M<sup>+</sup>+3) and fragmentation patterns (e.g., m/z 147 for triazole core) .
Q. What strategies ensure regioselectivity in 1,2,3-triazole formation?
Methodological Answer:
- CuAAC : Copper(I) catalysts favor 1,4-regioisomers. Use CuSO4/sodium ascorbate in t-BuOH/H2O to suppress side reactions .
- Solvent-Free Click Chemistry : Thermal conditions without copper can yield 1,5-regioisomers; confirm via <sup>1</sup>H NMR (e.g., triazole proton splitting patterns) .
- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values to verify regiochemistry .
Advanced Research Questions
Q. How can functionalization of the ester groups modulate biological activity?
Methodological Answer:
- Hydrolysis : Treat with NaOH/EtOH to convert esters to carboxylic acids, enhancing water solubility for biological assays .
- Click Chemistry Modifications : Replace ethyl groups with azide/alkyne handles for bioconjugation (e.g., PEGylation or fluorophore attachment) using copper-free strain-promoted reactions .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl, benzyl esters) and test against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus) to correlate substituents with potency .
Q. How should researchers address discrepancies in elemental analysis data?
Methodological Answer: Discrepancies (e.g., N% found 18.5 vs. calculated 19.44 in ) may arise from:
Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic sites (e.g., triazole C4/C5) and nucleophilic sites (e.g., ester carbonyl oxygens) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., quinazolinone-binding enzymes) using GROMACS or AMBER .
- Docking Studies : Predict binding affinities to proteins (e.g., tubulin) via AutoDock Vina, guided by X-ray crystallographic data of analogous triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
